This compound is classified under imidazo[4,5-c]pyridines, which are known for their diverse pharmacological properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold in drug discovery.
The synthesis of 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine can be achieved through various methods. A notable approach involves the reaction of 2-chloro-3-nitropyridine with substituted anilines to form intermediate compounds, followed by cyclization to yield the target imidazo compound.
The synthesis typically yields moderate to good results depending on the specific substituents used.
The molecular structure of 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine features:
6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine participates in various chemical reactions due to its reactive sites:
The mechanism of action for compounds like 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine often involves interaction with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, similar compounds have shown:
6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine has potential applications in:
6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a polycyclic aromatic compound belonging to the imidazopyridine family, characterized by a fused bicyclic system. The core structure consists of a pyridine ring fused with an imidazole ring at the [4,5-c] bond positions, indicating the pyridine ring's carbon atoms 4 and 5 are shared with the imidazole ring's carbon atoms 4 and 5. The systematic IUPAC name explicitly defines the ring fusion and the substituent position: The trifluoromethyl group (-CF₃) is attached at the 6-position of the pyridine ring. This electron-withdrawing substituent significantly influences the compound's electronic properties and reactivity [1] [5].
Table 1: Core Chemical Identifiers of 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine | IUPAC Rules |
Molecular Formula | C₇H₄F₃N₃ | [1] [5] [7] |
Molecular Weight | 187.12 g/mol | [1] [5] [7] |
Primary CAS Registry No. | 1211514-97-4 | [1] |
Common Synonym CAS No. | 156335-71-6 | [5] |
MDL Number | MFCD18074314 | [5] |
Structurally, it exists predominantly in the 1H-tautomeric form (imidazole nitrogen adjacent to the pyridine ring protonated), though the 3H-tautomer is also referenced. The planar, conjugated π-system enables interactions with biological targets like enzymes and receptors. The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position alters electron density distribution within the fused ring system, impacting dipole moments, acidity/basicity of ring nitrogens (pKa modulation), and overall binding affinity to biological macromolecules. This substitution pattern is crucial for its observed biological activity in medicinal chemistry contexts [1] [5] [8].
The broader class of imidazo[4,5-c]pyridines has been known since at least the early 1970s, as evidenced by foundational synthetic patents like US3759933A filed in 1973, which disclosed methods for preparing various substituted derivatives, primarily exploring their potential as anti-inflammatory agents or intermediates [8]. The specific compound 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine emerged later as synthetic methodologies advanced to incorporate fluorinated groups, driven by the growing recognition of the unique physicochemical properties imparted by the trifluoromethyl group (e.g., enhanced metabolic stability, increased lipophilicity, and improved membrane permeability) in pharmaceutical research.
While the exact date of its first synthesis isn't pinpointed in the provided literature, its listing in chemical supplier catalogs (e.g., Parchem, Arctom Scientific) with specific CAS numbers (1211514-97-4, 156335-71-6) indicates it became a commercially available building block likely in the late 1990s or early 2000s [1] [5]. Its synthesis typically involves the cyclocondensation of appropriately substituted 3,4-diaminopyridine precursors. The development of robust synthetic routes to such fluorinated heterocyclic amines facilitated its exploration as a core scaffold in drug discovery programs, particularly those targeting kinases and other ATP-binding enzymes where heterocyclic hinge binders are critical [6] [8]. The historical trajectory reflects the evolution of heterocyclic chemistry towards increasingly complex and strategically fluorinated structures to meet the demands of modern medicinal chemistry.
6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine exemplifies a privileged scaffold in medicinal chemistry. Its significance stems from several key attributes inherent to its structure:
Table 2: Key Research Applications of Imidazo[4,5-c]pyridine Derivatives Including 6-(Trifluoromethyl) Variant
Biological Target/Area | Derivative Class/Key Finding | Significance | Reference Context |
---|---|---|---|
Src Family Kinases (SFKs) | Imidazo[4,5-c]pyridin-2-ones (e.g., Compound 1s) | Identified as potent SFK inhibitors (submicromolar IC₅₀ vs Src/Fyn); effective against glioblastoma cell lines (U87, U251, T98G, U87-EGFRvIII); predicted CNS penetration suitable for brain cancer therapy. | [6] |
Kinase Inhibition (General) | Imidazo[4,5-b]pyridines as potent c-Met inhibitors | Highlights the broader potential of imidazopyridine scaffolds as kinase inhibitor cores; structural insights applicable to [4,5-c] isomer design. | [2] |
Tubulin Polymerization | Imidazo[4,5-b]pyridine derived acrylonitriles | Demonstrates the potential of imidazopyridine core to act as colchicine-site tubulin polymerization inhibitors; inspires exploration of [4,5-c] analogues. | [4] |
Privileged Scaffold | Nitrogen-containing heterocycles in FDA-approved anticancer drugs | Emphasizes the critical role of N-heterocycles (≥85% of bioactive pharmaceuticals); imidazo[4,5-c]pyridine exemplifies this with its purine-mimetic properties. | [3] |
Synthetic Building Block | Commercial availability (CAS 1211514-97-4, 156335-71-6) | Enables rapid medicinal chemistry exploration for diverse therapeutic targets. | [1] [5] |
The scaffold's significance is further amplified by the critical role of nitrogen-containing heterocycles in drug discovery, constituting over 85% of all biologically active pharmaceutical ingredients and 60% of unique small-molecule drugs. Their ability to form crucial hydrogen bonds with biological targets underpins their dominance. The 6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine core, combining this privileged heterocyclic structure with the strategically beneficial trifluoromethyl group, represents a valuable and versatile template for the ongoing development of novel therapeutic agents, particularly in oncology targeting kinases and potentially microtubules [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: